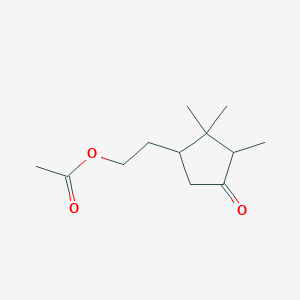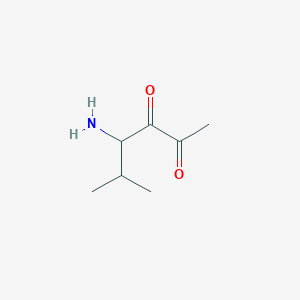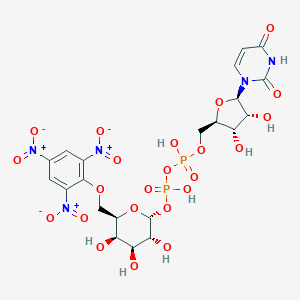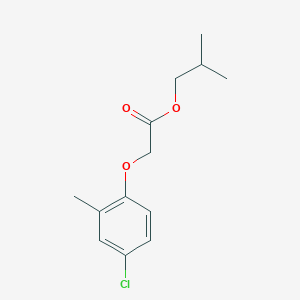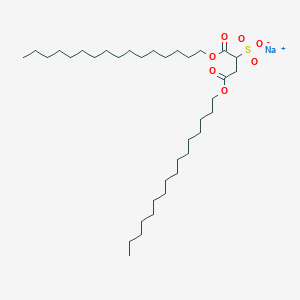
2-苯基-1,3-二氧杂环-5-醇
概述
描述
2-Phenyl-1,3-dioxan-5-ol is a chemical compound that can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . It undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-dioxan-5-ol can be achieved through the reaction of glycerol and benzaldehyde. Another synthesis method involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide, yielding cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .Molecular Structure Analysis
The molecular formula of 2-Phenyl-1,3-dioxan-5-ol is C10H12O3. It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . The compound has one of two defined stereocenters .Chemical Reactions Analysis
2-Phenyl-1,3-dioxan-5-ol undergoes various chemical reactions. For instance, it reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan . It also undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate .Physical And Chemical Properties Analysis
2-Phenyl-1,3-dioxan-5-ol has a density of 1.2±0.1 g/cm3, a boiling point of 333.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 155.6±26.5 °C .科学研究应用
Synthesis of Carbonate Monomers
2-Phenyl-1,3-dioxan-5-ol serves as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one , which is a carbonate of glycerol monomer. This application is significant in the production of biodegradable polymers .
Ring-opening Polymerization
This compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2), which is a process used to create larger, more complex polymers from smaller monomers .
Production of Green Cyclic Acetals
The etherification reaction of glycerol with benzaldehyde can produce green cyclic acetals like 2-phenyl-1,3-dioxan-5-ol. These are important intermediates in the green platform for producing commercially valuable compounds such as dihydroxyacetone and 1,2-propanediol .
Catalyst Testing
In the field of catalysis, Sn–Al-MCM-41 catalysts have been tested using 2-Phenyl-1,3-dioxan-5-ol in etherification reactions of glycerol with benzaldehyde. The formation of this compound is considered a desired outcome in the synthesis of cyclic acetals .
安全和危害
未来方向
The future directions for 2-Phenyl-1,3-dioxan-5-ol could involve its use in the production of green cyclic acetals of high commercial value. The etherification reaction of glycerol with benzaldehyde using a cationic acidic resin as a catalyst has shown promising results, with a conversion above 93% of glycerol and a yield to cyclic acetals above 61% .
属性
IUPAC Name |
2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAAFSXYPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061899 | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 °C. @ 20.00 mm Hg | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Phenyl-1,3-dioxan-5-ol | |
CAS RN |
1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |
| Record name | 2-Phenyl-1,3-dioxan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1708-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Phenyl-1,3-dioxan-5-ol synthesized?
A1: 2-Phenyl-1,3-dioxan-5-ol can be synthesized through the acid-catalyzed condensation of glycerol with benzaldehyde. [, , , ] This reaction often yields a mixture of the desired six-membered ring (2-phenyl-1,3-dioxan-5-ol) and the five-membered ring (2-phenyl-1,3-dioxolane-4-methanol). [, ] Various catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles. []
Q2: Can you describe the structural characteristics of 2-Phenyl-1,3-dioxan-5-ol?
A2: 2-Phenyl-1,3-dioxan-5-ol is a cyclic acetal with a six-membered ring structure. While its exact molecular weight isn't specified in these papers, it can be calculated from its molecular formula (C10H12O3). The structure has been confirmed through techniques like 1H NMR and GM-MS. [] Furthermore, the X-ray crystal structure of its dimer, 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, has been determined. []
Q3: What are the applications of 2-Phenyl-1,3-dioxan-5-ol in organic synthesis?
A3: 2-Phenyl-1,3-dioxan-5-ol serves as a valuable intermediate in organic synthesis. For instance, it can be oxidized to 2-phenyl-1,3-dioxan-5-one, the corresponding acetalized dihydroxyacetone. [] This oxidation has been achieved using mild conditions with 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and NaClO, preventing over-oxidation. []
Q4: Does the stereochemistry of 2-Phenyl-1,3-dioxan-5-ol affect its reactivity?
A4: Yes, the stereochemistry of 2-Phenyl-1,3-dioxan-5-ol plays a significant role in its reactivity. For example, reactions involving nucleophilic substitution can lead to different product distributions depending on whether the starting material is cis- or trans-2-phenyl-1,3-dioxan-5-ol. [, ] Specifically, reactions with triphenylphosphine and carbon tetrabromide yield different brominated products depending on the starting stereochemistry. []
Q5: Are there any challenges associated with the use of 2-Phenyl-1,3-dioxan-5-ol as an intermediate?
A5: One challenge is the potential for ring contraction during nucleophilic substitution reactions, leading to the formation of 1,3-dioxolans as unwanted byproducts. [, ] This ring contraction can complicate synthetic strategies relying on the six-membered ring system.
Q6: How does the choice of catalyst influence the synthesis of 2-Phenyl-1,3-dioxan-5-ol?
A6: The choice of catalyst significantly impacts the yield and selectivity of 2-Phenyl-1,3-dioxan-5-ol. Traditional Brønsted acid catalysts like HCl and H2SO4, while effective, suffer from drawbacks such as equipment corrosion, environmental concerns, and byproduct formation. [] Solid acid catalysts, while promising, are susceptible to deactivation through coking. [] Therefore, exploring alternative catalysts like copper p-toluenesulfonate [] and heteropolyacid catalysts [] is crucial for developing more sustainable and efficient synthetic methods.
Q7: What research has been done on improving the sustainability of 2-Phenyl-1,3-dioxan-5-ol synthesis?
A7: Researchers are exploring greener alternatives for the synthesis of 2-Phenyl-1,3-dioxan-5-ol. This includes using reusable catalysts like cationic acidic resins, which demonstrate good stability and durability over multiple reaction cycles. [] Additionally, optimizing reaction conditions, such as temperature, reactant concentration, and solvent choice, can enhance glycerol conversion and selectivity towards the desired product, contributing to a more sustainable process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)

